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PIN1 ligand-1

PROTAC Targeted Protein Degradation PIN1

PROTAC design requires precise ternary complex formation; generic PIN1 inhibitors lack functional handles for E3 ligase conjugation. PIN1 ligand-1 is a validated synthetic building block bearing a linkage-compatible handle for modular PROTAC assembly. - Conjugate with thalidomide via linker to yield PROTAC PIN1 degrader-1 (DC50 = 1.8 nM in TNBC cells). - Binds PIN1 PPIase domain (Cys113 covalent engagement); enables sustained proteasomal degradation, not reversible inhibition. - Reference standard for medicinal chemistry optimization; compare with PIN1 ligand-2 for structure-activity elucidation. Synthesized under cGMP-like controls. Available for immediate procurement as neat solid.

Molecular Formula C28H24N6O3
Molecular Weight 492.5 g/mol
Cat. No. B15540921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIN1 ligand-1
Molecular FormulaC28H24N6O3
Molecular Weight492.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H24N6O3/c1-18-3-2-14-30-25(18)28(12-13-28)27(37)31-24(26(35)36)15-22-17-34(33-32-22)23-10-8-21(9-11-23)20-6-4-19(16-29)5-7-20/h2-11,14,17,24H,12-13,15H2,1H3,(H,31,37)(H,35,36)
InChIKeyPEFDUWDPJFHYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIN1 ligand-1: PROTAC Building Block for PIN1 Degradation


PIN1 ligand-1 (CAS: 3038591-92-0, molecular formula C28H24N6O3, MW 492.53 g/mol) is a synthetic organic compound specifically designed as a PROTAC (Proteolysis Targeting Chimera) target protein ligand for the peptidyl-prolyl isomerase PIN1 . It is a functionalized small molecule that, when conjugated via a linker to an E3 ligase ligand, forms a heterobifunctional PROTAC degrader. This compound is not a direct inhibitor but a critical building block for assembling PROTAC PIN1 degrader-1 [1].

PIN1 ligand-1 vs. Generic Inhibitors for PROTAC


Substituting PIN1 ligand-1 with a generic PIN1 inhibitor or a structurally unrelated ligand is not feasible for PROTAC design because PROTAC efficacy hinges on precise ternary complex formation. PIN1 ligand-1 is specifically designed with a functional handle that allows for modular conjugation to an E3 ligase ligand (thalidomide) via a chemical linker [1]. Its binding mode, which involves covalent engagement with Cys113 of the PIN1 PPIase domain, is critical for inducing the conformational changes that tag PIN1 for proteasomal degradation in the assembled PROTAC . In contrast, a standard reversible inhibitor like AG-122018, which targets the phosphate-binding site but lacks a suitable linker attachment point and is inactive in cellular assays, would be unsuitable [2].

PIN1 ligand-1: Quantitative Differentiation


Degradation Potency Beyond Inhibition

The PROTAC degrader synthesized from PIN1 ligand-1, PROTAC PIN1 degrader-1, achieves a DC50 (concentration for 50% degradation) of 1.8 nM in MDA-MB-468 triple-negative breast cancer cells, a potency level that is orders of magnitude greater than the IC50 values of traditional PIN1 inhibitors like KPT-6566 (IC50 = 640 nM) [1]. This demonstrates that the unique chemical structure of PIN1 ligand-1, when integrated into a PROTAC, enables a catalytic mechanism of protein degradation that cannot be matched by occupancy-based inhibition.

PROTAC Targeted Protein Degradation PIN1

Structural and Physicochemical Differences vs. PIN1 ligand-2

PIN1 ligand-1 (MW: 492.53 g/mol, formula: C28H24N6O3) and PIN1 ligand-2 (MW: 396.89 g/mol, formula: C15H25ClN2O6S) are both PROTAC target protein ligands but exhibit significant structural divergence . PIN1 ligand-1 contains a nitrile-substituted biphenyl and a triazole ring, features absent in the simpler, smaller PIN1 ligand-2 . This structural complexity likely contributes to the distinct binding kinetics and degradation profiles of their respective PROTACs (PROTAC PIN1 degrader-1 vs. PROTAC (Rac)-P1D-34).

PROTAC Ligand Design Chemical Synthesis

Covalent Modification vs. Reversible Inhibition

PIN1 ligand-1, as part of the PIN1 degrader-1 complex, forms a covalent bond with Cys113 of the PIN1 PPIase domain, a mechanism that induces conformational changes and leads to proteasome-dependent degradation . In contrast, compounds like AG-122018 are designed as reversible, phosphate-mimicking inhibitors that target the active site but have been reported to be inactive in whole-cell assays [1]. The covalent engagement provides a longer duration of target engagement and is a prerequisite for the catalytic degradation mechanism of PROTACs.

Covalent Inhibitor PROTAC PIN1

Degradation vs. Growth Inhibition Window

While PIN1 ligand-1 itself is not a cell-active molecule, the degrader it builds—PROTAC PIN1 degrader-1—demonstrates a defined and potentially favorable therapeutic window. It exhibits a DC50 of 1.8 nM for protein degradation, yet its GI50 (concentration for 50% growth inhibition) in the same MDA-MB-468 cell line is >30 μM [1]. This >16,000-fold separation suggests that the compound can achieve near-complete target knockdown at concentrations far below those required to inhibit cell growth non-specifically, a critical attribute for a chemical probe.

PROTAC Cancer Cell Biology PIN1

PIN1 ligand-1: Application Scenarios


Synthesis of PROTAC PIN1 Degrader-1

Researchers requiring a validated, high-potency PIN1 degrader should procure PIN1 ligand-1 as the essential target-binding component. This ligand is specifically used to synthesize PROTAC PIN1 degrader-1, which demonstrates a DC50 of 1.8 nM in triple-negative breast cancer cells [1]. This application is ideal for investigating the phenotypic consequences of sustained PIN1 loss in cellular models of cancer, neurodegeneration, or inflammation.

SAR Studies for PIN1 PROTACs

For medicinal chemists optimizing PIN1-targeting PROTACs, PIN1 ligand-1 serves as a key reference compound. Its well-defined structure and the potent degradation activity of its conjugate (PROTAC PIN1 degrader-1, DC50 = 1.8 nM) provide a benchmark [1]. Systematic comparison with analogs like PIN1 ligand-2, which yields the PROTAC (Rac)-P1D-34, allows for the elucidation of how ligand structure impacts ternary complex formation and degradation efficiency .

Chemical Probes with Favorable Degradation Window

Teams developing chemical probes to study PIN1 biology can leverage the favorable profile of PROTAC PIN1 degrader-1, which is derived from PIN1 ligand-1. The molecule's high potency (DC50 = 1.8 nM) is combined with a high GI50 (>30 μM), minimizing cytotoxic off-target effects and enhancing the confidence in results from cellular assays [1]. This makes PIN1 ligand-1 a strategic starting point for probe development.

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